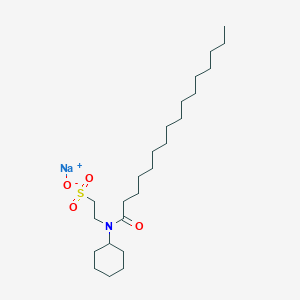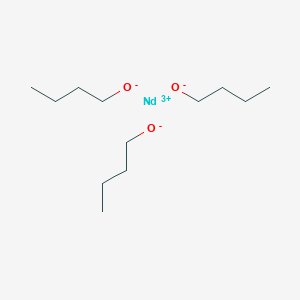
Neodymium tributanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium tributanolate is a rare earth metal complex that has gained attention in recent years due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including catalysis, energy storage, and biomedical research. In
Mecanismo De Acción
The mechanism of action of neodymium tributanolate is not well understood. However, it is believed that it works by interacting with cellular components, such as proteins and enzymes, to induce a specific biological response. In the case of anti-cancer activity, neodymium tributanolate has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Neodymium tributanolate has been shown to have a variety of biochemical and physiological effects. In the case of anti-cancer activity, neodymium tributanolate has been shown to induce apoptosis in cancer cells, which leads to the death of the cancer cells. In the case of catalysis, neodymium tributanolate has been shown to be an effective catalyst for various reactions, which can lead to the production of new compounds. In the case of energy storage, neodymium tributanolate has been shown to have high capacitance and stability, which makes it a potential material for supercapacitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of neodymium tributanolate is its unique properties, which make it a potentially useful material for various applications. However, there are also some limitations to using neodymium tributanolate in lab experiments. One of the main limitations is its high cost, which can be a barrier to its widespread use. Additionally, neodymium tributanolate can be difficult to handle and store, which can make it challenging to work with in lab settings.
Direcciones Futuras
There are many potential future directions for research on neodymium tributanolate. One potential direction is to explore its potential as an anti-cancer agent in more detail, including its mechanism of action and potential side effects. Another potential direction is to explore its potential as a material for energy storage, including its potential use in batteries and supercapacitors. Additionally, further research could be done to explore its potential as a catalyst for various reactions, including the synthesis of new compounds. Overall, there is still much to be learned about neodymium tributanolate, and it has the potential to be a valuable material for various fields of research.
Métodos De Síntesis
Neodymium tributanolate can be synthesized through a variety of methods, including sol-gel synthesis, precipitation, and hydrothermal synthesis. One of the most common methods is the sol-gel synthesis, which involves the hydrolysis of neodymium chloride and tributanol in the presence of a catalyst. This method has been shown to produce high-quality neodymium tributanolate with a high yield.
Aplicaciones Científicas De Investigación
Neodymium tributanolate has been extensively studied for its potential applications in various fields. In the field of catalysis, it has been shown to be an effective catalyst for various reactions, including the oxidation of alcohols and the synthesis of esters. In the field of energy storage, neodymium tributanolate has been studied as a potential material for supercapacitors due to its high capacitance and stability. In the field of biomedical research, neodymium tributanolate has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
19236-00-1 |
|---|---|
Nombre del producto |
Neodymium tributanolate |
Fórmula molecular |
C12H27NdO3 |
Peso molecular |
363.58 g/mol |
Nombre IUPAC |
butan-1-olate;neodymium(3+) |
InChI |
InChI=1S/3C4H9O.Nd/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
Clave InChI |
YPEWLXGESTWIDH-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
SMILES canónico |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



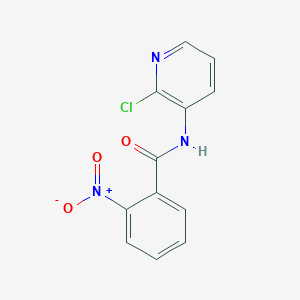
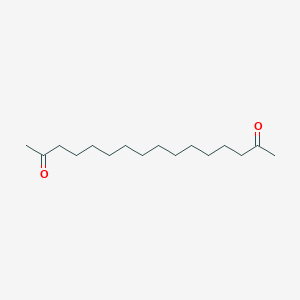
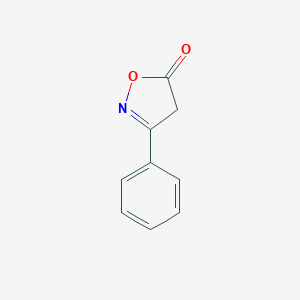
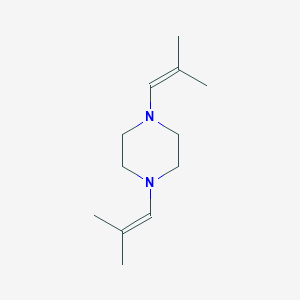
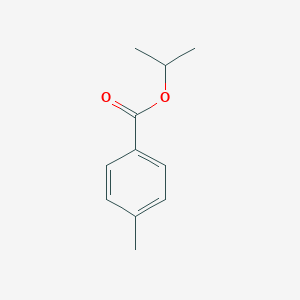
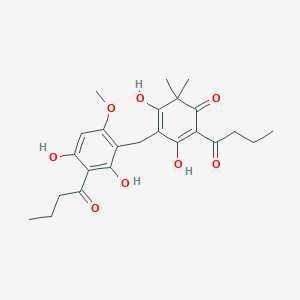
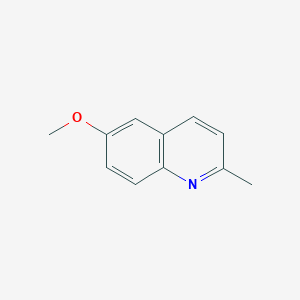
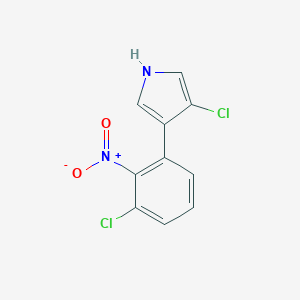
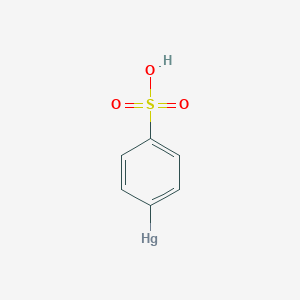
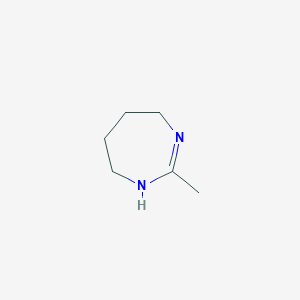
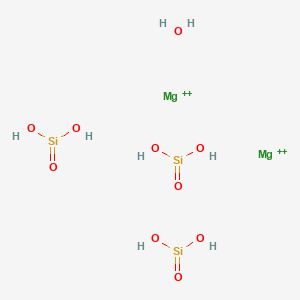
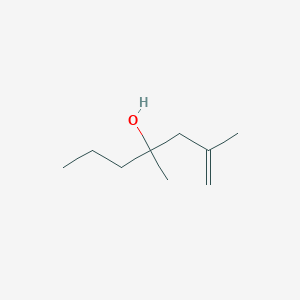
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)
